Benzyl 6-benzamidohexanoate
Description
Benzyl 6-benzamidohexanoate is a synthetic organic compound featuring a hexanoate backbone esterified with a benzyl group at the terminal carboxylate. At the sixth carbon of the hexanoate chain, a benzamido (C₆H₅CONH-) group is appended. This structure confers unique physicochemical properties, including increased lipophilicity compared to its carboxylic acid counterpart, which may influence its applications in drug delivery or as a synthetic intermediate.
Properties
CAS No. |
102156-83-2 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
benzyl 6-benzamidohexanoate |
InChI |
InChI=1S/C20H23NO3/c22-19(24-16-17-10-4-1-5-11-17)14-8-3-9-15-21-20(23)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,21,23) |
InChI Key |
JIPYRMGBAMLVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-benzamidohexanoate typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
6-aminohexanoic acid+benzyl alcohol→Benzyl 6-benzamidohexanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: The compound can be reduced to its corresponding amine and alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions and halides can be used under basic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 6-benzamidohexanoate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 6-benzamidohexanoate exerts its effects involves interactions with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the amido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares benzyl 6-benzamidohexanoate with structurally related compounds:
Research Findings and Data
Physicochemical Properties
- Benzyl 6-Bromohexanoate: Density = 1.287 g/cm³; Boiling point = 336.3°C (predicted) .
- Benzyl 6-Aminohexanoate Hydrochloride: Molar mass = 257.76 g/mol; soluble in polar aprotic solvents (e.g., DMF) .
- Benzyl Benzoate : Melting point = 18–20°C; logP = 3.97 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
